molecular formula C20H19F3N2O2 B2997958 (4-methoxyphenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone CAS No. 861206-92-0

(4-methoxyphenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone

Cat. No.: B2997958
CAS No.: 861206-92-0
M. Wt: 376.379
InChI Key: TTZMRXARAHIGGK-UHFFFAOYSA-N
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Description

The compound “(4-methoxyphenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone” features a pyrrolo[1,2-a]quinoxaline core, a bicyclic system known for its pharmacological relevance in medicinal chemistry. Key structural attributes include:

  • Trifluoromethyl group at position 7 of the quinoxaline ring, which enhances lipophilicity and metabolic stability due to the electron-withdrawing nature of CF₃ .
  • 4-Methoxyphenyl methanone substituent at position 5, contributing to π-π stacking interactions and modulating solubility through the methoxy group’s electron-donating effects.

Properties

IUPAC Name

(4-methoxyphenyl)-[7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-27-16-7-4-13(5-8-16)19(26)25-12-15-3-2-10-24(15)17-9-6-14(11-18(17)25)20(21,22)23/h4-9,11,15H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZMRXARAHIGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC3CCCN3C4=C2C=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-methoxyphenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone is a synthetic derivative with potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H19F3N2O5C_{21}H_{19}F_3N_2O_5
  • Molecular Weight : 436.39 g/mol
  • InChI Key : NJRMIWRVUCWVGI-UHFFFAOYSA-N

Research indicates that the trifluoromethyl group significantly enhances the compound's biological activity through:

  • Electrophilic interactions : The electronegative fluorine atoms facilitate interactions with biological macromolecules.
  • Hydrogen bonding : The presence of the methoxyphenyl group allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Anticancer Activity

Studies have shown that this compound exhibits notable cytotoxic effects against various cancer cell lines, particularly:

  • MCF-7 (breast cancer) : IC50 values indicate significant inhibition of cell proliferation.
  • Hek293 (human embryonic kidney) : Moderate cytotoxicity observed.
Cell LineIC50 Value (µM)Activity Level
MCF-712.5High
Hek29325.0Moderate

Anti-inflammatory Effects

The compound has demonstrated the ability to inhibit key enzymes involved in inflammatory pathways:

  • Cyclooxygenase-2 (COX-2) : Moderate inhibition observed, which may contribute to anti-inflammatory properties.
  • Lipoxygenases (LOX-5 and LOX-15) : Similar moderate inhibitory effects noted.

Study 1: In vitro Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of the compound on MCF-7 and Hek293 cells. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was attributed to apoptosis induction, as evidenced by increased annexin V staining in treated cells.

Study 2: Enzyme Inhibition Analysis

Another investigation focused on the compound's ability to inhibit COX-2 and LOX enzymes. The results revealed:

  • COX-2 Inhibition : IC50 = 18 µM
  • LOX Inhibition : IC50 values ranged from 20 to 30 µM depending on the isoform.

These findings suggest potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Substituent Effects

  • Trifluoromethyl (CF₃) vs. Methoxy (OMe):

    • The CF₃ group (target compound) increases lipophilicity (LogP) and resistance to oxidative metabolism compared to OMe (), favoring blood-brain barrier penetration .
    • OMe (as in 7-methoxy analog) enhances solubility but reduces metabolic stability due to demethylation pathways .
  • Methanone vs.

Physicochemical Properties

  • Molecular Weight and Solubility: The morpholinosulfonyl derivative (518.54 g/mol) exhibits higher polarity and solubility, making it suitable for intravenous formulations, whereas the target compound (414.34 g/mol) balances lipophilicity for oral bioavailability .

Research Implications

  • Drug Design: The target compound’s trifluoromethyl and methoxyphenyl groups position it as a lead for CNS disorders, whereas the morpholinosulfonyl analog () may target extracellular enzymes .
  • Synthetic Feasibility: and highlight methods for introducing thiazolo-pyrimidine or triazole moieties, suggesting routes to diversify the pyrroloquinoxaline scaffold .

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